![molecular formula C56H54Br2O3 B12910717 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan CAS No. 917376-17-1](/img/structure/B12910717.png)
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is a complex organic compound that features both anthracene and dibenzofuran moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan typically involves multiple steps, starting with the preparation of the anthracene and dibenzofuran precursors. The key steps include:
Bromination: Dibenzofuran is brominated to introduce bromine atoms at the 3 and 7 positions.
Alkylation: The brominated dibenzofuran is then alkylated with 8-(anthracen-9-yl)octyl groups under basic conditions.
Coupling: The final step involves coupling the alkylated dibenzofuran with the anthracene moieties using a suitable coupling reagent, such as a palladium catalyst.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan can undergo various chemical reactions, including:
Oxidation: The anthracene moieties can be oxidized to form anthraquinone derivatives.
Reduction: The bromine atoms can be reduced to hydrogen atoms under suitable conditions.
Substitution: The bromine atoms can be substituted with other functional groups, such as alkyl or aryl groups, using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or Grignard reagents can be employed for substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dibenzofuran derivatives with hydrogen atoms replacing bromine.
Substitution: Various substituted dibenzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan has several scientific research applications:
Organic Electronics: It can be used as an emitter in organic light-emitting diodes (OLEDs) due to its luminescent properties.
Materials Science: Its unique structural properties make it suitable for use in the development of new materials with specific electronic or optical characteristics.
Chemical Sensors: It can be used in the design of sensors for detecting various analytes due to its ability to undergo specific chemical reactions.
Mechanism of Action
The mechanism by which 2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan exerts its effects is primarily related to its electronic structure. The anthracene moieties can participate in π-π interactions, while the dibenzofuran core provides rigidity and stability. These interactions can influence the compound’s photophysical and electrochemical properties, making it useful in applications such as OLEDs .
Comparison with Similar Compounds
Similar Compounds
Anthracene Derivatives: Compounds such as 9,10-diphenylanthracene and 2-(anthracen-9-yl)benzothiazole share similar structural features and applications.
Dibenzofuran Derivatives: Compounds like 2,8-dibromodibenzofuran and 2,8-dimethoxydibenzofuran are structurally related and can undergo similar chemical reactions.
Uniqueness
2,8-Bis((8-(anthracen-9-yl)octyl)oxy)-3,7-dibromodibenzo[b,d]furan is unique due to the combination of anthracene and dibenzofuran moieties, which imparts distinct electronic and photophysical properties. This makes it particularly valuable in the development of advanced materials for electronic and optical applications .
Properties
CAS No. |
917376-17-1 |
|---|---|
Molecular Formula |
C56H54Br2O3 |
Molecular Weight |
934.8 g/mol |
IUPAC Name |
2,8-bis(8-anthracen-9-yloctoxy)-3,7-dibromodibenzofuran |
InChI |
InChI=1S/C56H54Br2O3/c57-51-37-53-49(35-55(51)59-31-19-7-3-1-5-9-29-47-43-25-15-11-21-39(43)33-40-22-12-16-26-44(40)47)50-36-56(52(58)38-54(50)61-53)60-32-20-8-4-2-6-10-30-48-45-27-17-13-23-41(45)34-42-24-14-18-28-46(42)48/h11-18,21-28,33-38H,1-10,19-20,29-32H2 |
InChI Key |
ZWABHBLNCVKEEZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2CCCCCCCCOC4=C(C=C5C(=C4)C6=CC(=C(C=C6O5)Br)OCCCCCCCCC7=C8C=CC=CC8=CC9=CC=CC=C97)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-(Dibutylamino)-6a,12a-dihydro-3'H-spiro[benzo[a]xanthene-12,1'-isobenzofuran]-3(4H)-one](/img/structure/B12910636.png)
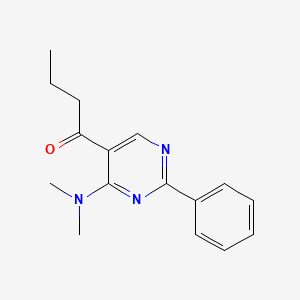
![3-[5-(2-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B12910644.png)
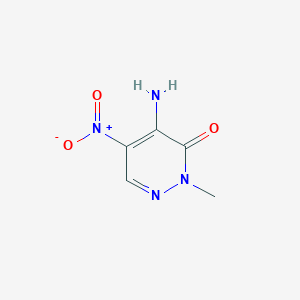
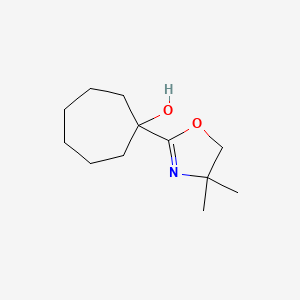
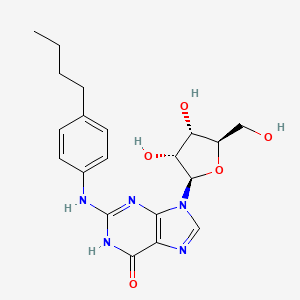
![6-Bromo-2-(ethoxymethyl)-N-methylimidazo[1,2-a]pyrazin-8-amine](/img/structure/B12910674.png)
![2H-Benzofuro[2,3-B]pyrrole](/img/structure/B12910681.png)

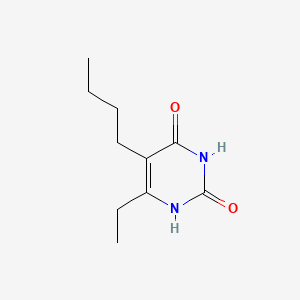


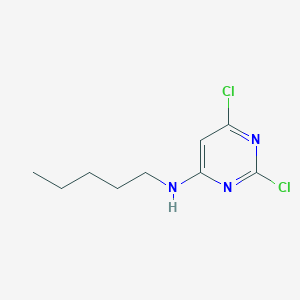
![Bis(4-{[4-(dodecyloxy)benzoyl]oxy}phenyl) hexanedioate](/img/structure/B12910721.png)
